[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate [(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Brand Name: Vulcanchem
CAS No.: 14026-21-2
VCID: VC0089141
InChI: InChI=1S/C29H49NO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30-33)29(32)17-21(34-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-25,32-33H,7-17H2,1-6H3/b30-26-/t19-,21+,22+,23-,24+,25+,27-,28-,29+/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NO)C4(C3(CCC(C4)OC(=O)C)C)O)C
Molecular Formula: C29H49NO4
Molecular Weight: 475.7 g/mol

[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

CAS No.: 14026-21-2

Main Products

VCID: VC0089141

Molecular Formula: C29H49NO4

Molecular Weight: 475.7 g/mol

[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate - 14026-21-2

CAS No. 14026-21-2
Product Name [(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Molecular Formula C29H49NO4
Molecular Weight 475.7 g/mol
IUPAC Name [(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H49NO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30-33)29(32)17-21(34-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-25,32-33H,7-17H2,1-6H3/b30-26-/t19-,21+,22+,23-,24+,25+,27-,28-,29+/m1/s1
Standard InChIKey QGVHVXRQEBXHEC-ZPLUWDARSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C/C(=N/O)/[C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NO)C4(C3(CCC(C4)OC(=O)C)C)O)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NO)C4(C3(CCC(C4)OC(=O)C)C)O)C
Synonyms 3β-Acetyloxy-5-hydroxy-5α-cholestan-6-one oxime
PubChem Compound 23239867
Last Modified Nov 11 2021
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